molecular formula C10H14N6OS2 B5825990 2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B5825990
M. Wt: 298.4 g/mol
InChI Key: XMCQKYMCJDNZRF-UHFFFAOYSA-N
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Description

2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic compound that belongs to the class of triazole and thiazole derivatives

Preparation Methods

The synthesis of 2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved by reacting propylamine with a suitable nitrile compound under acidic conditions to form the triazole ring.

    Introduction of the sulfanyl group: The triazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the thiazole ring: The final step involves the reaction of the triazole-sulfanyl derivative with a thiazole precursor under appropriate conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and other reagents to facilitate the reactions.

Chemical Reactions Analysis

2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and sulfanyl groups can participate in substitution reactions with various electrophiles to form new derivatives.

Common reagents and conditions used in these reactions include acidic or basic conditions, solvents such as ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains.

    Medicine: The compound has been investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.

    Industry: It can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in cell wall synthesis in bacteria and fungi, leading to cell death. In cancer cells, it can induce apoptosis by activating caspases and other apoptotic pathways. The exact molecular targets and pathways involved may vary depending on the specific application and the type of cells or organisms being studied.

Comparison with Similar Compounds

2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can be compared with other similar compounds such as:

    4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound has similar antimicrobial and antifungal properties but differs in its chemical structure and specific applications.

    4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: This compound also has antimicrobial properties and is used in the synthesis of more complex molecules.

    4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide: This compound has been studied for its potential as an anticancer agent and has shown promising results in inhibiting the growth of cancer cells.

Properties

IUPAC Name

2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6OS2/c1-2-3-7-14-15-10(16(7)11)19-6-8(17)13-9-12-4-5-18-9/h4-5H,2-3,6,11H2,1H3,(H,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCQKYMCJDNZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N)SCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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